molecular formula C14H15NO2 B1349619 2-{[(2-Methoxyphenyl)amino]methyl}phenol CAS No. 388110-66-5

2-{[(2-Methoxyphenyl)amino]methyl}phenol

Cat. No.: B1349619
CAS No.: 388110-66-5
M. Wt: 229.27 g/mol
InChI Key: HRWOADPHRVVBEZ-UHFFFAOYSA-N
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Description

2-{[(2-Methoxyphenyl)amino]methyl}phenol is an organic compound that features both phenol and amine functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxy group on the phenyl ring enhances its chemical reactivity and potential for forming hydrogen bonds, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}phenol typically involves the condensation of 2-methoxybenzaldehyde with 2-aminophenol, followed by reduction of the resulting Schiff base. The reaction is usually carried out in methanol, and sodium borohydride is used as the reducing agent . The reaction conditions are mild, typically performed at room temperature, which helps in maintaining the integrity of the functional groups.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon can enhance the reduction step, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2-{[(2-Methoxyphenyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-{[(2-Methoxyphenyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including dyes and pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-{[(2-Methoxyphenyl)amino]methyl}phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amine group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 2-{[(4-Methoxyphenyl)amino]methyl}phenol
  • 2-{[(4-Chlorophenyl)amino]methyl}phenol
  • 2-{[(Phenylamino)methyl]phenol}

Comparison: 2-{[(2-Methoxyphenyl)amino]methyl}phenol is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to biological targets. The presence of the methoxy group at the ortho position can also affect the compound’s ability to form intramolecular hydrogen bonds, potentially altering its stability and solubility.

Properties

IUPAC Name

2-[(2-methoxyanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWOADPHRVVBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368457
Record name 2-[(2-Methoxy-phenylamino)-methyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388110-66-5
Record name 2-[(2-Methoxy-phenylamino)-methyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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